![molecular formula C13H14F3N5O6 B2916281 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid CAS No. 1638487-44-1](/img/structure/B2916281.png)

2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

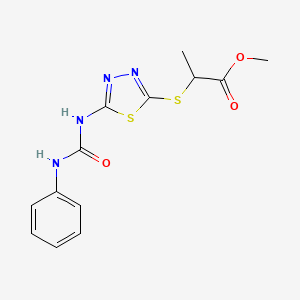

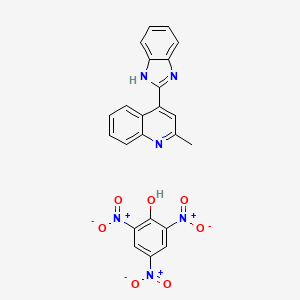

Trifluoroacetic acid is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . Information on the synthesis of “2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid” is not available.Molecular Structure Analysis

The molecular structure of trifluoroacetic acid is based on structures generated from information available in ECHA’s databases . The structure of “2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid” is not available.Physical and Chemical Properties Analysis

Trifluoroacetic acid is a colorless liquid with a vinegar-like odor. It has a molar mass of 114.023 g·mol−1, a density of 1.489 g/cm3 at 20 °C, a melting point of −15.4 °C, and a boiling point of 72.4 °C . The physical and chemical properties of “2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid” are not available.Wissenschaftliche Forschungsanwendungen

1. Analytical Methodologies

- Enhancing Signal Sensitivity in Bioanalysis : Trifluoroacetic acid (TFA) is used in hydrophilic interaction chromatography-electrospray tandem mass spectrometry for bioanalysis of basic compounds. Methods to minimize the negative effect of TFA, such as adding acetic acid or propionic acid to mobile phases, enhance signal sensitivity for high-throughput analysis in pre-clinical and clinical studies (Shou & Naidong, 2005).

2. Synthesis of Heterocyclic Compounds

- Synthesis of Pyrrolo[2,1-b]thiazoles : Utilizing the compound in the synthesis of pyrrolo[2,1-b]thiazoles, highlighting the versatility in creating diverse heterocyclic systems (Tverdokhlebov et al., 2003).

- Creating 2-(purin-6-yl)acetoacetic Acid Ethyl Esters : The compound is effective in synthesizing various derivatives of 6-halopurine, demonstrating a broad applicability in creating functionalized purines (Qu et al., 2009).

3. Chiral Separations in Pharmaceutical Analysis

- Enantioseparation of Chiral Compounds : The compound is crucial in the high-performance liquid chromatography methodology for enantiomeric separations of 3-phenylacetylamino-2,6-piperidinedione, a peptide derivative used in cancer research (Tang et al., 1996).

4. Immunobiological Applications

- Synthesis of Immunostimulatory Compounds : 2-Amino-3-(purin-9-yl)propanoic acids and their derivatives, synthesized using this compound, have shown potential in enhancing secretion of chemokines and augmenting nitric oxide biosynthesis, indicating applications in immunomodulation (Doláková et al., 2005).

5. Antibacterial Research

- Synthesis of Compounds with Antibacterial Activity : The compound is used in synthesizing derivatives with potent antibacterial activity against various Gram-positive and Gram-negative bacteria, highlighting its role in developing new antibacterial agents (Karai et al., 2017).

Safety and Hazards

Trifluoroacetic acid is highly corrosive. It may be harmful if inhaled, cause severe skin burns and eye damage, and may cause respiratory irritation. It may also cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure . The safety and hazards of “2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid” are not available.

Eigenschaften

IUPAC Name |

2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O4.C2HF3O2/c1-5(2)9(19)14-11-13-8-7(10(20)15-11)12-4-16(8)3-6(17)18;3-2(4,5)1(6)7/h4-5H,3H2,1-2H3,(H,17,18)(H2,13,14,15,19,20);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEIVXPDFHYFIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2916198.png)

![7-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916200.png)

![N-(4-chlorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2916202.png)

![N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2916215.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2916216.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2916217.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2916220.png)

![1-(3,4-Dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2916221.png)